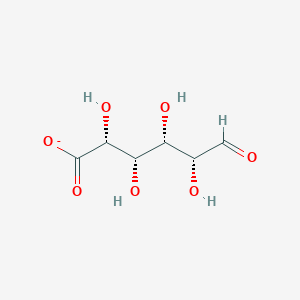
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aldehydo-L-iduronate is a compound that belongs to the class of organic compounds known as glucuronic acid derivatives. It is the conjugate base of aldehydo-L-iduronic acid, obtained by deprotonation of the carboxy group. This compound is a significant metabolite in humans and plays a crucial role in various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aldehydo-L-iduronate can be synthesized from methyl 1,2,3,4-tetra-O-β-D-glucuronate through a two-step process involving Ferrier’s photobromination and subsequent radical reduction with tris(trimethylsilyl)silane . The obtained methyl 1,2,3,4-tetra-O-acetyl-α-L-iduronate serves as a good glycosyl donor for L-iduronidation when bis(trifluoromethanesulfonic)imide is used as the activator .
Industrial Production Methods
Industrial production methods for (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Analyse Des Réactions Chimiques
Types of Reactions
Aldehydo-L-iduronate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in various metabolic pathways.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed
The major products formed from these reactions include various derivatives of (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate, which are crucial intermediates in the synthesis of more complex molecules.
Applications De Recherche Scientifique
Aldehydo-L-iduronate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosaminoglycans.
Biology: The compound plays a role in the study of metabolic pathways and enzyme functions.
Medicine: It is involved in the research of treatments for metabolic disorders and other diseases.
Industry: Aldehydo-L-iduronate is used in the production of pharmaceuticals and other biologically active compounds
Mécanisme D'action
The mechanism of action of (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate involves its role as a metabolite in various biological processes. It interacts with specific enzymes and receptors, influencing metabolic pathways and cellular functions. The molecular targets and pathways involved include glycosaminoglycan metabolism and chondroitin sulfate/dermatan sulfate metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- D-galacturonic acid
- Hexuronate
- Glucuronic acid derivatives
Uniqueness
Aldehydo-L-iduronate is unique due to its specific role in human metabolism and its structural properties, which make it a valuable compound in the synthesis of complex carbohydrates and glycosaminoglycans .
Propriétés
Formule moléculaire |
C6H9O7- |
|---|---|
Poids moléculaire |
193.13 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/p-1/t2-,3+,4-,5+/m0/s1 |
Clé InChI |
IAJILQKETJEXLJ-SKNVOMKLSA-M |
SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O |
SMILES isomérique |
C(=O)[C@@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O |
SMILES canonique |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















